
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate is a chemical compound with the molecular formula C9H18O5S. It is known for its unique structure, which includes a mercaptoacetate group and a triethylene glycol ether chain. This compound is used in various scientific and industrial applications due to its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate typically involves the reaction of 2-(2-(2-Methoxyethoxy)ethoxy)ethanol with mercaptoacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential therapeutic properties, including its role as a glutathione S-transferase inhibitor.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound is known to inhibit glutathione S-transferase, an enzyme involved in detoxification processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Similar structure but lacks the mercaptoacetate group.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate: Contains an acrylate group instead of a mercaptoacetate group
Uniqueness
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate is unique due to its combination of a triethylene glycol ether chain and a mercaptoacetate group. This structure imparts specific reactivity and properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C9H18O5S |
|---|---|
Molekulargewicht |
238.30 g/mol |
IUPAC-Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate |
InChI |
InChI=1S/C9H18O5S/c1-11-2-3-12-4-5-13-6-7-14-9(10)8-15/h15H,2-8H2,1H3 |
InChI-Schlüssel |
KPMHESUMRCNTCN-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine](/img/structure/B12830562.png)

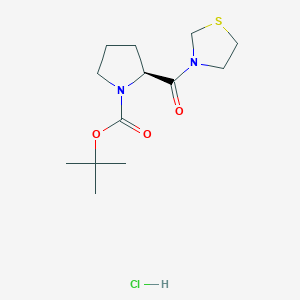
![1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12830574.png)
![3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione](/img/structure/B12830575.png)

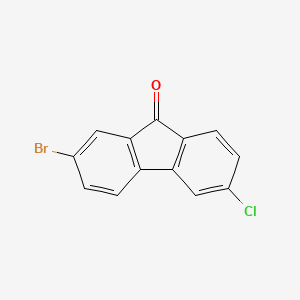
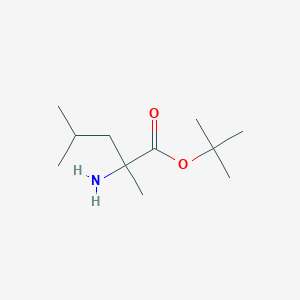
![(3A'S,4S,7a'S)-2,2,2',2'-tetramethyldihydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'(4'H)-one](/img/structure/B12830614.png)
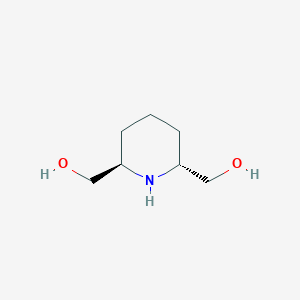

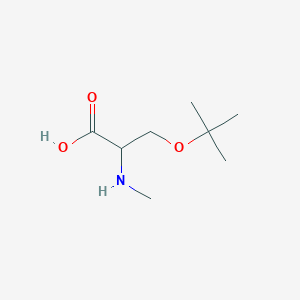
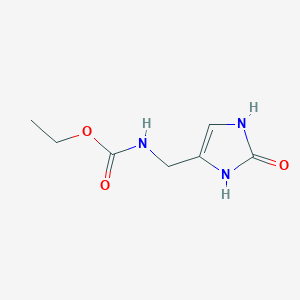
![3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B12830633.png)
